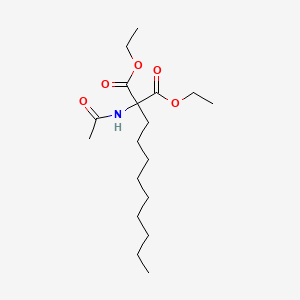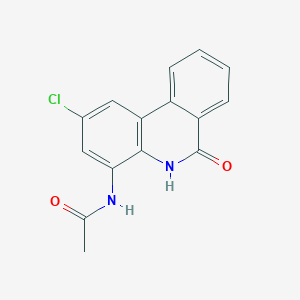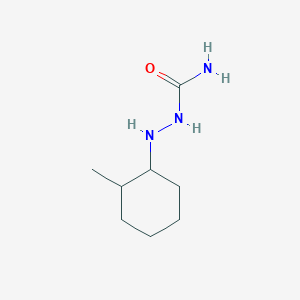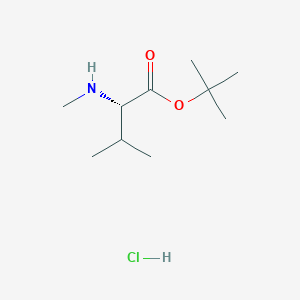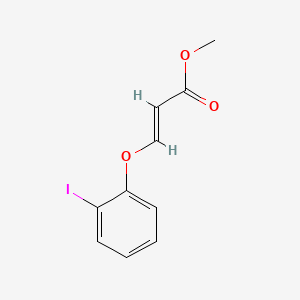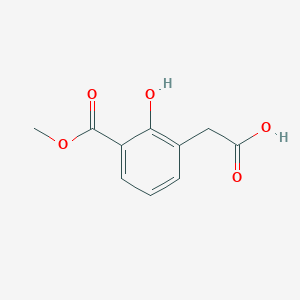
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxycarbonyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid typically involves the esterification of a phenolic compound followed by a series of organic reactions to introduce the methoxycarbonyl and acetic acid groups. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxymethyl derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the hydroxy group.
2-(3-(Methoxycarbonyl)phenyl)acetic acid: Similar structure but with different positioning of the methoxycarbonyl group
Uniqueness
2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is unique due to the presence of both hydroxy and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2-hydroxy-3-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-15-10(14)7-4-2-3-6(9(7)13)5-8(11)12/h2-4,13H,5H2,1H3,(H,11,12) |
InChI Key |
INEPUXHUQGPIRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


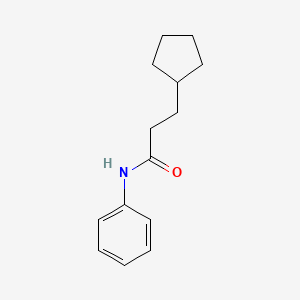
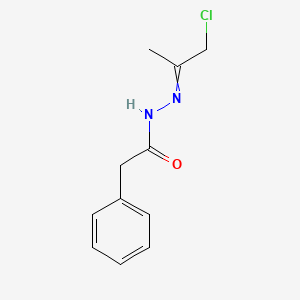
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
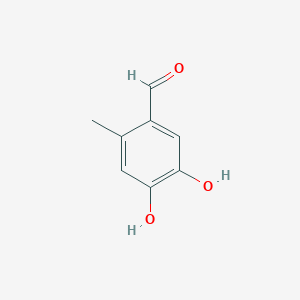
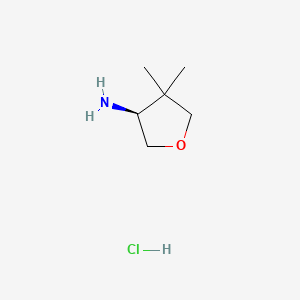
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
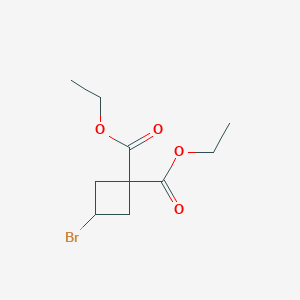
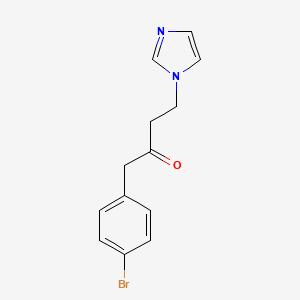
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
